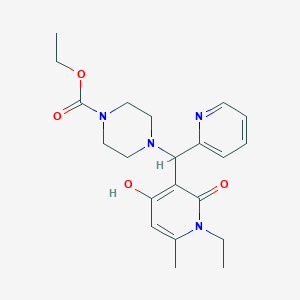

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-4-25-15(3)14-17(26)18(20(25)27)19(16-8-6-7-9-22-16)23-10-12-24(13-11-23)21(28)29-5-2/h6-9,14,19,26H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIVWJZDWJJVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that similar compounds have been used for the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties.

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets to induce changes that contribute to its antitumor and bactericidal effects.

Biochemical Pathways

It is known that similar compounds can affect a wide spectrum of biological activities.

Activité Biologique

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H28N4O4 and a molecular weight of approximately 400.479 g/mol. Its structure includes a piperazine ring, pyridine derivatives, and a dihydropyridine moiety, contributing to its biological activity.

Research indicates that this compound may exhibit neuroprotective and anti-neuroinflammatory properties. It acts by modulating various signaling pathways involved in neuroinflammation and neuronal survival. The dual inhibition of specific enzymes has been highlighted as a key mechanism through which this compound exerts its effects.

Pharmacological Effects

- Neuroprotection : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting its role in mitigating inflammatory responses in the nervous system.

- Antioxidant Properties : It exhibits significant antioxidant activity, which is crucial for preventing cellular damage caused by reactive oxygen species.

In Vitro Studies

In vitro assays have revealed that Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate effectively inhibits the activity of enzymes associated with neuroinflammation. The IC50 values for these inhibitory actions are generally below 100 nM, indicating high potency.

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound. Results indicate significant improvement in behavioral outcomes following treatment in models of induced neurodegeneration.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Neuroprotective Effects in Rats | Demonstrated reduced neuronal loss and improved cognitive function after administration of the compound in an Alzheimer's model. |

| Study 2 : Anti-inflammatory Properties | Showed significant reduction in TNF-alpha and IL-6 levels in a mouse model of neuroinflammation. |

| Study 3 : Antioxidant Efficacy | Highlighted its ability to scavenge free radicals effectively, protecting against oxidative stress-induced damage in neuronal cultures. |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridine and dihydropyridine intermediates. The resulting structure features a piperazine ring attached to a pyridine moiety, which enhances its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 344.41 g/mol.

Pharmacological Applications

1. Antimicrobial Activity

Studies have shown that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate may possess similar activities due to its structural characteristics. Research indicates that compounds with pyridine and piperazine rings can inhibit the growth of various bacteria and fungi.

2. Anticancer Properties

Research has indicated that compounds containing dihydropyridine structures exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting that ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate could be explored further for its anticancer potential.

3. Neuropharmacological Effects

The presence of piperazine in the compound's structure suggests possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on molecular features, physicochemical properties, and available data.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations:

Molecular Weight : The target’s estimated molecular weight (~493.55 g/mol) is significantly higher than 1-ethylpiperazine (114.19 g/mol) and ASE 2474 (171.19 g/mol), likely affecting solubility and bioavailability.

The ethyl carboxylate in ASE 2474 provides a polar moiety absent in 1-ethylpiperazine, which could improve aqueous solubility.

Research Findings and Methodological Considerations

Crystallographic and Structural Validation

- Structure validation tools (e.g., PLATON, as cited in ) are critical for confirming bond lengths, angles, and torsional conformations in such complex molecules .

Limitations and Knowledge Gaps

- No experimental data (e.g., melting point, solubility, bioactivity) are available for the target compound in the provided evidence.

- The indole-containing analog (CAS 6782-13-4) lacks detailed specifications, highlighting the need for further characterization of these derivatives.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the dihydropyridinone core via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines, requiring precise temperature control (80–100°C) and anhydrous conditions .

- Step 2 : Piperazine-carboxylate coupling using carbodiimide-based reagents (e.g., EDCI·HCl) with HOBt as a coupling agent in DMF, optimized at 60°C for 18 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on pyridinone protons (δ 5.5–6.5 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and ester carbonyl carbons (δ 165–170 ppm) .

- HPLC-MS : Use C18 columns with UV detection at 254 nm to confirm molecular ion peaks ([M+H]+) and assess hydrolytic stability .

- FT-IR : Key stretches include C=O (1670–1720 cm⁻¹) and O-H (3200–3400 cm⁻¹) for the dihydropyridinone and hydroxyl groups .

Q. What in vitro pharmacological screening approaches are recommended for initial assessment of bioactivity?

- Enzyme inhibition assays : Use kinase or receptor-binding assays (e.g., fluorescence polarization) with ATP-competitive substrates to evaluate dihydropyridinone interactions .

- Cellular uptake studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) can quantify membrane permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound given potential racemization risks?

Q. What computational modeling strategies are available to predict the compound's pharmacokinetic profile?

Q. What methodologies address discrepancies in reported biological activity data across studies?

Q. How should researchers design stability studies under varying pH and temperature conditions?

Q. What advanced NMR techniques resolve structural ambiguities in piperazine derivatives?

Q. What catalytic systems improve efficiency in constructing the dihydropyridinone core?

Q. How can machine learning models predict structure-activity relationships for novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.